molecular formula C13H13IN4O3 B11608452 N'-[(E)-(3,4-Dimethoxyphenyl)methylidene]-4-iodo-1H-pyrazole-5-carbohydrazide

N'-[(E)-(3,4-Dimethoxyphenyl)methylidene]-4-iodo-1H-pyrazole-5-carbohydrazide

Cat. No.: B11608452
M. Wt: 400.17 g/mol
InChI Key: MPPCWKYWVWTTGX-GIDUJCDVSA-N
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Description

N’-[(E)-(3,4-Dimethoxyphenyl)methylidene]-4-iodo-1H-pyrazole-5-carbohydrazide is a complex organic compound that belongs to the class of Schiff base hydrazones. These compounds are known for their versatile applications in various fields, including chemistry, biology, and medicine. The unique structure of this compound, featuring a pyrazole ring and an iodo substituent, makes it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(3,4-Dimethoxyphenyl)methylidene]-4-iodo-1H-pyrazole-5-carbohydrazide typically involves the condensation of 3,4-dimethoxybenzaldehyde with 4-iodo-1H-pyrazole-5-carbohydrazide in the presence of an acid catalyst. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure maximum yield and purity. Continuous flow reactors and automated synthesis systems could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(3,4-Dimethoxyphenyl)methylidene]-4-iodo-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The iodo group in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran.

    Substitution: Amines, thiols; reactions often require a base such as triethylamine and are conducted in solvents like dichloromethane or acetonitrile.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions can result in various substituted derivatives.

Scientific Research Applications

N’-[(E)-(3,4-Dimethoxyphenyl)methylidene]-4-iodo-1H-pyrazole-5-carbohydrazide has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of hydrolases and oxidoreductases.

    Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties. The compound’s ability to interact with biological targets makes it a candidate for drug development.

    Industry: Utilized in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique chemical structure.

Mechanism of Action

The mechanism of action of N’-[(E)-(3,4-Dimethoxyphenyl)methylidene]-4-iodo-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity by forming stable complexes. This inhibition can occur through various pathways, such as blocking the active site or altering the enzyme’s conformation. The exact molecular targets and pathways depend on the specific biological context and the type of enzyme involved .

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(2,5-Dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
  • N’-[(E)-(4-Fluorophenyl)methylidene]biphenyl-4-carbohydrazide
  • 3,4-Dimethoxyphenethylamine

Uniqueness

N’-[(E)-(3,4-Dimethoxyphenyl)methylidene]-4-iodo-1H-pyrazole-5-carbohydrazide stands out due to its iodo substituent, which imparts unique reactivity and biological activity. The presence of the pyrazole ring also contributes to its distinct chemical properties, making it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C13H13IN4O3

Molecular Weight

400.17 g/mol

IUPAC Name

N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]-4-iodo-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C13H13IN4O3/c1-20-10-4-3-8(5-11(10)21-2)6-15-18-13(19)12-9(14)7-16-17-12/h3-7H,1-2H3,(H,16,17)(H,18,19)/b15-6+

InChI Key

MPPCWKYWVWTTGX-GIDUJCDVSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)/C=N/NC(=O)C2=C(C=NN2)I)OC

Canonical SMILES

COC1=C(C=C(C=C1)C=NNC(=O)C2=C(C=NN2)I)OC

Origin of Product

United States

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